molecular formula C7H9BrN2 B13440410 4-Bromo-2,6-dimethylpyridin-3-amine

4-Bromo-2,6-dimethylpyridin-3-amine

Cat. No.: B13440410
M. Wt: 201.06 g/mol
InChI Key: PUHVFBQSJDDPHW-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylpyridin-3-amine (CAS 1367922-09-5) is an organic compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 . This pyridine derivative is classified as a pharmaceutical intermediate and serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry research . The bromine substituent at the 4-position of the pyridine ring makes this compound a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the construction of more complex molecules for drug discovery efforts . As a substituted pyridinamine, it is related to other amino pyridines which are core structures in various biologically active compounds . Researchers utilize this compound exclusively for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Information: Handle with care. This compound may cause skin and eye irritation . Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

4-bromo-2,6-dimethylpyridin-3-amine

InChI

InChI=1S/C7H9BrN2/c1-4-3-6(8)7(9)5(2)10-4/h3H,9H2,1-2H3

InChI Key

PUHVFBQSJDDPHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)N)Br

Origin of Product

United States

Preparation Methods

Direct Halogenation of 2,6-Dimethylpyridin-3-amine Precursors

A common synthetic approach involves the halogenation of 2,6-dimethylpyridin-3-amine or closely related analogs, where selective bromination occurs at the 4-position. This method typically uses bromine or brominating agents under controlled conditions to avoid over-bromination or substitution at undesired positions.

Typical Reaction Conditions:

  • Starting material: 2,6-dimethylpyridin-3-amine or 4,6-dimethylpyridin-3-amine
  • Brominating agent: Bromine (Br2) or N-bromosuccinimide (NBS)
  • Solvent: Dichloromethane (DCM) or chloroform
  • Temperature: 0°C to room temperature (to control regioselectivity)
  • Reaction time: 12 to 16 hours
  • Work-up: Quenching with sodium thiosulfate or sodium bicarbonate, extraction with organic solvents, drying, and purification by column chromatography

This method yields the target compound with moderate to high purity and yields around 70-75% depending on reaction optimization.

Directed Functional Group Manipulation via Formimidamide Intermediates

A more sophisticated approach involves the temporary protection of the amino group as a directing group to enhance regioselectivity during the methylation or halogenation steps. For example, the amino group can be converted into an N,N-dimethylformimidamide derivative, which directs substitution reactions more selectively.

Process Overview:

  • Step 1: React 2-amino-3,5-dibromo-4-methylpyridine with 1,1-dimethoxy-N,N-dimethylmethanamine to form an N,N-dimethylformimidamide intermediate.
  • Step 2: Perform selective methylation at the 3-bromo substituent using methyl zinc reagents in the presence of a nickel catalyst, replacing the bromine with a methyl group.
  • Step 3: Hydrolyze the intermediate to regenerate the amino group, yielding the desired 4-bromo-2,6-dimethylpyridin-3-amine.

This method avoids palladium catalysts, minimizes side-product formation, and is scalable for industrial applications with high yields.

Halogen Exchange and Sequential Functionalization

Another route involves stepwise halogenation and substitution:

  • Initial bromination at the 6-position of N,N-dimethylpyridin-3-amine derivatives.
  • Subsequent iodination or chlorination at other positions using iodine and silver sulfate catalysis.
  • Purification by silica gel chromatography.

This approach, while more complex, allows for the preparation of various halogenated pyridin-3-amine derivatives, including this compound analogs, with yields ranging from 60% to 80% depending on reaction conditions.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Yield (%) Notes
Direct Bromination 2,6-dimethylpyridin-3-amine Br2, DCM 0–25°C, 12 h ~75 Simple, moderate regioselectivity
Formimidamide Directed Methylation 2-amino-3,5-dibromo-4-methylpyridine 1,1-dimethoxy-N,N-dimethylmethanamine, MeZn, Ni catalyst Room temp, hydrolysis step High High yield, scalable, avoids Pd catalysts
Halogen Exchange & Sequential Functionalization 6-bromo-N,N-dimethylpyridin-3-amine Iodine, silver sulfate, ethanol Room temp, 2 h 60–80 Multi-step, versatile for analog synthesis

Detailed Experimental Results Summary

Direct Bromination Example

  • Reaction: 2,4-dimethylpyridin-3-amine treated with bromine in dichloromethane at 0 °C, stirred at 25 °C for 12 h.
  • Work-up: Quenched with aqueous sodium thiosulfate, neutralized with sodium bicarbonate, extracted, dried, and purified by silica gel chromatography.
  • Yield: 75.3%
  • Characterization: 1H NMR showed aromatic proton at δ 7.02 ppm, methyl groups at δ 2.37 and 2.13 ppm.

Formimidamide Intermediate Route

  • Step a: Formation of (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide at room temperature.
  • Step b: Reaction with methyl zinc compound and nickel catalyst to replace 3-bromo with methyl.
  • Step c: Acid hydrolysis to regenerate the amine.
  • Outcome: High yield, minimal side products, adaptable to large scale.

Halogen Exchange Reactions

  • Step a: 6-bromo-N,N-dimethylpyridin-3-amine reacted with iodine and silver sulfate in ethanol at 20 °C for 2 h.
  • Work-up: Basified, extracted, dried, and purified by chromatography.
  • Yield: 72% for 6-bromo-2-iodo-N,N-dimethylpyridin-3-amine.
  • Characterization: LC-MS and NMR confirmed structure.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-dimethylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethylpyridin-3-amine depends on its application:

Comparison with Similar Compounds

Substituent Variations and Structural Similarity

Key analogs and their similarities to 4-Bromo-2,6-dimethylpyridin-3-amine include:

Compound Name Substituents (Positions) Structural Similarity Key Differences
4-Bromo-2,6-dichloropyridin-3-amine Br (4), Cl (2,6), NH₂ (3) 0.82 Cl vs. CH₃ at 2,6
5-Bromo-2-chloro-6-methylpyridin-3-amine Br (5), Cl (2), CH₃ (6), NH₂ (3) 0.75 Br at 5 vs. 4; Cl vs. CH₃ at 2
4-Bromo-2-chloropyridin-3-amine Br (4), Cl (2), NH₂ (3) 0.85 Cl vs. CH₃ at 2; no CH₃ at 6
6-Bromo-2-chloro-4-iodopyridin-3-amine Br (6), Cl (2), I (4), NH₂ (3) N/A Additional I at 4; Br at 6

Key Observations :

  • Bromine Position : Bromine at the 4-position (as in the target compound) is associated with higher similarity scores (e.g., 0.82–0.85) compared to bromine at 5 or 6 .
  • Methyl vs.

Commercial Availability and Pricing

Pricing data for analogs (e.g., 6-Bromo-2-chloro-4-iodopyridin-3-amine) reveals cost trends:

Compound Name Catalog # Quantity Price ($) Source
6-Bromo-2-chloro-4-iodopyridin-3-amine HB194-1 1 g 400
6-Bromo-2-chloro-4-iodopyridin-3-amine HB194-2 5 g 1600

The presence of multiple halogens (Cl, I) correlates with higher costs, suggesting that this compound (with methyl groups replacing halogens) may be more cost-effective due to reduced synthetic complexity .

Research Findings and Implications

  • Similarity Scores : Compounds with bromine at the 4-position and methyl/halogen substituents at 2,6 exhibit moderate-to-high structural similarity (0.75–0.85), guiding drug design and material science applications .
  • Synthetic Accessibility : Methyl-substituted pyridines are often easier to functionalize than heavily halogenated analogs, suggesting broader utility for the target compound .

Q & A

Q. What are the common synthetic routes for 4-Bromo-2,6-dimethylpyridin-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves bromination of a pre-functionalized pyridine precursor followed by methylation. For example:

Bromination: React 2,6-dimethylpyridin-3-amine with N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (0–25°C). Excess NBS ensures regioselective bromination at the 4-position .

Methylation: Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce methyl groups. Solvent choice (e.g., THF vs. DCM) and reaction time (12–24 hrs) significantly affect yield .

Key Considerations:

  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can researchers characterize this compound to confirm its structural identity?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks for methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.2 ppm) confirm substitution pattern .
    • ¹³C NMR: Signals for Br-C (δ 110–115 ppm) and N-bearing carbons (δ 150–155 ppm) validate connectivity.
  • Mass Spectrometry (HRMS): Molecular ion peak at m/z 215.0 (C₇H₁₀BrN₂⁺) confirms molecular formula .
  • X-ray Crystallography: Resolves spatial arrangement of bromine and methyl groups .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability: Degrades above 150°C (DSC/TGA analysis). Store at 2–8°C in airtight containers .
  • Light Sensitivity: UV-Vis studies show decomposition under prolonged UV exposure. Use amber vials for storage .
  • Solvent Compatibility: Stable in DMSO and DMF for >6 months; avoid halogenated solvents (e.g., CHCl₃) due to potential halogen exchange .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound be optimized for biaryl product formation?

Methodological Answer:

  • Catalyst Screening: Pd(PPh₃)₄ or Pd(dppf)Cl₂ in DMF/H₂O (3:1) at 80°C for 12–24 hrs .
  • Ligand Effects: Bidentate ligands (e.g., XPhos) enhance coupling efficiency with electron-deficient arylboronic acids.
  • Workflow:
    • Pre-dry reagents to minimize hydrolysis.
    • Use microwave irradiation to reduce reaction time (30–60 mins).
    • Purify via preparative HPLC to isolate regioisomers .

Q. How does steric hindrance from methyl groups influence regioselectivity in nucleophilic substitution reactions?

Methodological Answer: The 2,6-dimethyl groups create steric bulk, directing nucleophiles (e.g., amines, thiols) to the 4-position.

  • Case Study: Reaction with piperidine in EtOH at reflux yields 4-piperidinyl derivatives (85% yield), confirmed by NOESY NMR .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) show higher activation energy for substitution at the 2- or 6-positions due to methyl group proximity .

Q. How can conflicting spectral data (e.g., NMR shifts) for derivatives of this compound be resolved?

Methodological Answer:

  • Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 4-Bromo-2,6-diaminopyridine ).
  • Isotopic Labeling: Use ¹⁵N-labeled analogs to distinguish overlapping signals in crowded spectra.
  • Dynamic NMR: Variable-temperature studies resolve conformational exchange broadening .

Q. What strategies are used to evaluate the biological activity of this compound derivatives in medicinal chemistry?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
    • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, A549) with EC₅₀ values normalized to controls.
  • SAR Studies: Modify the bromine or methyl groups to correlate structure with activity.
  • ADME Profiling: Assess metabolic stability in liver microsomes and permeability (Caco-2 cell model) .

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